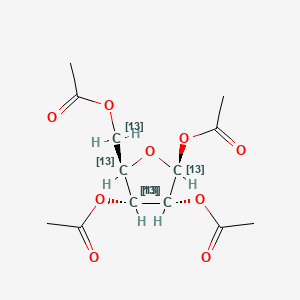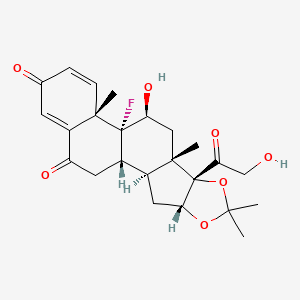
6-Keto Triamcinolone Acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical and pharmaceutical applications, particularly in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Triamcinolone Acetonide typically involves the oxidation of triamcinolone acetonide. The process begins with the preparation of triamcinolone acetonide, which is then subjected to specific oxidation reactions to introduce the keto group at the 6th position. Common oxidizing agents used in this process include chromium trioxide and pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Keto Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: Introduction of the keto group at the 6th position.
Reduction: Conversion of the keto group back to a hydroxyl group.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: this compound.
Reduction: Triamcinolone acetonide.
Substitution: Various derivatives with modified functional groups
Scientific Research Applications
6-Keto Triamcinolone Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and allergic reactions.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties
Mechanism of Action
The mechanism of action of 6-Keto Triamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation .
Comparison with Similar Compounds
Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory properties.
Triamcinolone Hexacetonide: Another derivative with similar therapeutic effects but different pharmacokinetic properties.
Betamethasone: A related corticosteroid with potent anti-inflammatory activity.
Uniqueness: 6-Keto Triamcinolone Acetonide is unique due to the presence of the keto group at the 6th position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to its parent compound .
Properties
Molecular Formula |
C24H29FO7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione |
InChI |
InChI=1S/C24H29FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,17,19,26,29H,8-11H2,1-4H3/t13-,14-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
IGSXVMLPPCPFBT-ZNWREMJPSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC(=O)C5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(=O)C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


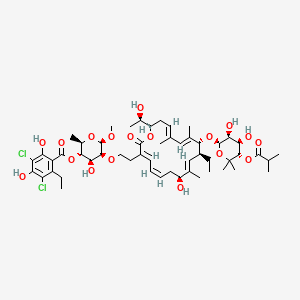
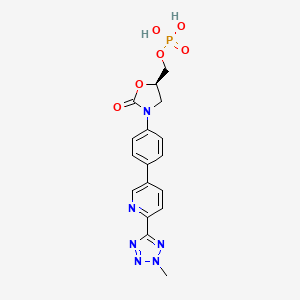
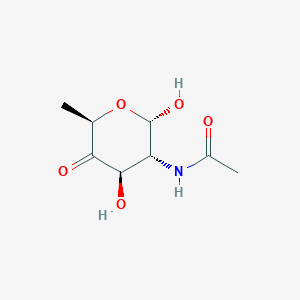
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

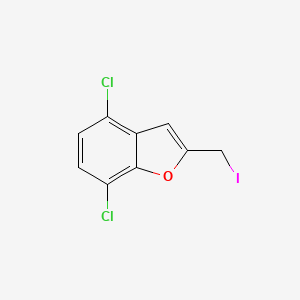
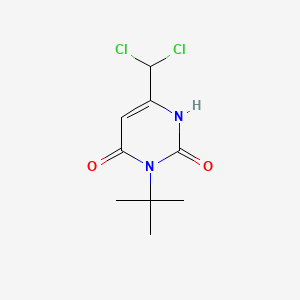
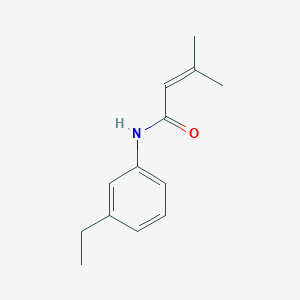
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
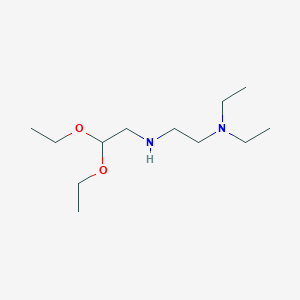
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

